molecular formula C10H22N2O B1476826 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine CAS No. 2098037-44-4

3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine

Cat. No.: B1476826
CAS No.: 2098037-44-4
M. Wt: 186.29 g/mol
InChI Key: TYTFPGGLHHIZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine (CAS 2098119-27-6) is a chemical compound with the molecular formula C11H21F3N2O and a molecular weight of 254.29 . It is an amine-functionalized pyrrolidine derivative characterized by an ethoxymethyl and a trifluoromethyl group on the pyrrolidine ring. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Research Applications and Value This compound is exclusively intended for laboratory research purposes. Its molecular structure suggests potential utility as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals. The presence of both a primary amine and a pyrrolidine ring in its structure is a common feature in compounds with biological activity, allowing researchers to explore structure-activity relationships (SAR). The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this amine a versatile precursor for creating novel chemical entities for screening . Handling and Safety This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

3-[3-(ethoxymethyl)pyrrolidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-2-13-9-10-4-7-12(8-10)6-3-5-11/h10H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTFPGGLHHIZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolidine with Ethoxymethyl Halides

One common route involves the alkylation of pyrrolidine nitrogen or carbon atoms with ethoxymethyl halides (e.g., ethoxymethyl bromide or chloride) under basic conditions:

  • Reaction conditions: Use of sodium hydride (NaH) or other strong bases to deprotonate the pyrrolidine nitrogen, followed by reaction with ethoxymethyl halide.
  • Outcome: Formation of N- or C-substituted ethoxymethyl pyrrolidine intermediates.
  • Example: Alkylation of lactam intermediates with methyl 3-(bromomethyl) methyl benzoate analogs has been reported to introduce similar substituents on pyrrolidine rings.

Reductive Amination and Chain Extension

The propan-1-amine side chain can be introduced via reductive amination or nucleophilic substitution:

  • Reductive amination: Reaction of pyrrolidine derivatives bearing aldehyde or ketone groups with ammonia or primary amines, followed by reduction.
  • Nucleophilic substitution: Reaction of pyrrolidine nitrogen with haloalkyl amines or haloalkyl compounds bearing protected amine groups.
  • Catalysts and reagents: Use of nickel chloride and sodium borohydride (NaBH4) for reduction steps has been documented in related pyrrolidine chemistry.

Use of Protecting Groups and Deprotection

Protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl) are employed to control regioselectivity and prevent side reactions:

  • Protection: Pyrrolidine nitrogen or other reactive sites are protected to allow selective functionalization.
  • Deprotection: Cleavage of SEM groups using tetrabutylammonium fluoride (TBAF) in the presence of ethylenediamine at elevated temperatures (e.g., 80 °C) to yield the free amine.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Alkylation with ethoxymethyl halide NaH, DMF or THF solvent, room temperature to reflux 70–85 Careful control of base and temperature to avoid overalkylation
Reductive amination NiCl2, NaBH4, methanol or ethanol, room temperature 60–75 Efficient reduction of nitro or aldehyde intermediates
Deprotection of SEM group 1 M TBAF, ethylenediamine, 80 °C, 1–3 hours 80–90 Mild conditions preserve other functional groups

Representative Synthetic Sequence Example

  • Preparation of N-(Ethoxymethyl)pyrrolidine intermediate:

    • Pyrrolidine is treated with ethoxymethyl bromide in the presence of NaH in anhydrous solvent (e.g., DMF).
    • The reaction mixture is stirred at room temperature or slightly elevated temperature until completion.
    • The product is isolated by extraction and purified by chromatography.
  • Introduction of the propan-1-amine side chain:

    • The alkylated pyrrolidine is reacted with 3-bromopropan-1-amine or equivalent electrophile under nucleophilic substitution conditions.
    • Alternatively, reductive amination with an aldehyde precursor followed by reduction is performed.
  • Final deprotection and purification:

    • If protecting groups were used, these are removed using TBAF or acidic conditions.
    • The final amine is purified by column chromatography or recrystallization.

Research Findings and Analytical Data

  • NMR characterization: Proton NMR typically shows signals corresponding to the ethoxymethyl group (triplet and quartet for ethoxy protons) and the pyrrolidine ring protons.
  • Mass spectrometry: Confirms molecular weight consistent with C8H18N2O (approximate formula).
  • Purity: High-performance liquid chromatography (HPLC) confirms purity >95% after purification.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Alkylation with ethoxymethyl halide NaH, DMF/THF, room temp to reflux Straightforward, good yields Requires strong base, sensitive to moisture
Reductive amination NiCl2, NaBH4, methanol Mild reduction, high selectivity Requires careful control of stoichiometry
Protecting group strategy SEM protection, TBAF deprotection Enables regioselective synthesis Additional steps increase time and cost

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group and the pyrrolidine ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting various biochemical pathways.

Comparison with Similar Compounds

Pyrrolidine and Azetidine Derivatives

  • 3-(Pyrrolidin-1-yl)propan-1-amine (from ): Structural Difference: Lacks the ethoxymethyl substituent on the pyrrolidine ring. Synthesis: Prepared via reaction of pyrrolidine with 3-azetidin-1-ylpropan-1-amine in DMSO-d6 under acidic conditions (TFA), yielding 70–85% purity post-HPLC .
  • 3-(Azetidin-1-yl)propan-1-amine ():

    • Structural Difference : Replaces pyrrolidine with a smaller azetidine (4-membered ring), reducing steric bulk.
    • Physicochemical Impact : Lower molecular weight (142.20 vs. 186.29 for the target compound) and altered conformational flexibility.
Compound Molecular Weight Key Substituent Synthesis Yield Key Application
Target Compound 186.29 3-Ethoxymethylpyrrolidine ~70% (HPLC) Intermediate for kinase inhibitors
3-(Pyrrolidin-1-yl)propan-1-amine 128.21 Unsubstituted pyrrolidine 70–85% Sulfonamide/carboxamide synthesis
3-(Azetidin-1-yl)propan-1-amine 142.20 Azetidine ring 65–80% Similar to pyrrolidine derivatives

Aromatic and Heterocyclic Derivatives

  • 2-(3-(Trifluoromethyl)phenyl)propan-1-amine (): Structural Difference: Contains a trifluoromethylphenyl group instead of pyrrolidine. Synthesized in 61% yield via reductive amination .
  • 3-(Pyridin-4-yl)propan-1-amine ():

    • Structural Difference : Pyridine ring introduces aromaticity and basicity (pKa ~6.5 for pyridine nitrogen).
    • Applications : Used in coordination chemistry and as a ligand for metal complexes .

Ether and Thioether-Linked Derivatives

  • 3-[(4-Methoxyphenyl)oxy]propan-1-amine ():
    • Structural Difference : Ether linkage to a methoxyphenyl group.
    • Synthesis : Reductive alkylation with 4-substituted aldehydes yields derivatives with improved solubility (logD ~1.2) .

Complex Pharmacophores

  • N-(4-(2-(3-Morpholinopropylamino)ethyl)benzyl)-3-(pyrrolidin-1-yl)propan-1-amine (): Structural Difference: Incorporates morpholine and benzyl groups, increasing molecular weight (MW 349.50) and complexity. Application: Tested as a CXCR4 inhibitor for HIV-1, highlighting the role of tertiary amines in receptor binding .

Pharmacokinetic Properties

  • Brain Clearance : highlights that propan-1-amine derivatives with fluorinated aromatic groups (e.g., N-(3-[¹⁸F]fluoro-5-tetrazinylbenzyl)propan-1-amine) exhibit superior brain clearance compared to bulkier analogs, suggesting that the ethoxymethyl group in the target compound may balance lipophilicity and clearance .

Structure-Activity Relationships (SAR)

  • Pyrrolidine vs.
  • Aromatic vs. Aliphatic Substituents : CF₃-phenyl derivatives () exhibit higher metabolic stability but lower solubility compared to ethoxymethylpyrrolidine .

Data Tables for Direct Comparison

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight logP (Predicted) Key Functional Group
3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine C₁₀H₂₂N₂O 186.29 1.5 Ethoxymethylpyrrolidine
3-(Pyrrolidin-1-yl)propan-1-amine C₇H₁₆N₂ 128.21 0.8 Pyrrolidine
3-(Pyridin-4-yl)propan-1-amine C₈H₁₂N₂ 136.19 1.2 Pyridine
3-(Oxan-4-yl)propan-1-amine C₈H₁₇NO 143.23 0.9 Tetrahydropyran

Biological Activity

3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, including interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C9H18N2OC_9H_{18}N_2O, with a molecular weight of approximately 170.25 g/mol. The structure includes a pyrrolidine ring, an ethoxymethyl group, and an amino group, which contribute to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H18N2OC_9H_{18}N_2O
Molecular Weight170.25 g/mol
Functional GroupsAmino, Ethoxymethyl
Structural ClassPyrrolidine Derivative

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within biological systems. The presence of the amino group allows for hydrogen bonding with target proteins, potentially influencing their activity.

Potential Mechanisms Include:

  • Receptor Binding: Interaction with neurotransmitter receptors may affect neurological pathways.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological effects:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating its usefulness in treating infections.
  • Neurological Effects: Given its structural similarities to known psychoactive substances, it may exhibit effects on mood and cognition.

Study on Antimicrobial Properties

A recent study investigated the antimicrobial activity of pyrrolidine derivatives, including this compound. The findings indicated significant efficacy against Gram-positive bacteria, suggesting that modifications in the pyrrolidine structure can enhance antibacterial properties .

Neurological Assessment

In a pharmacological assessment involving animal models, compounds with similar structures demonstrated anxiolytic effects. This suggests that this compound may also have potential as a therapeutic agent for anxiety disorders .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study FocusFindingsReference
Antimicrobial ActivitySignificant efficacy against Gram-positive bacteria
Neurological EffectsPotential anxiolytic effects in animal models
Structure Activity RelationshipModifications enhance bioactivity

Q & A

Q. What are the common synthetic routes for 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrrolidine derivative with an ethoxymethyl group can react with propan-1-amine precursors under basic conditions (e.g., cesium carbonate) and catalysts like copper(I) bromide in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures (35–90°C) . Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized to confirm its structure?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and stereochemistry. For instance, δ 8.87 ppm (d, J=2.0J = 2.0 Hz) in 1^1H NMR may indicate aromatic protons in related pyridine derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 215) .
  • Infrared (IR) spectroscopy : Peaks at ~3298 cm1^{-1} suggest N-H stretching in amines .

Q. What storage conditions are recommended for this compound?

Store under inert gas (e.g., argon) at room temperature to prevent degradation. Avoid exposure to moisture or oxidizing agents, as tertiary amines and ether groups (e.g., ethoxymethyl) are sensitive to hydrolysis and oxidation .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields, and how can they be mitigated?

Low yields (e.g., 17.9% in ) may result from steric hindrance at the pyrrolidine nitrogen or side reactions. Strategies include:

  • Catalyst optimization : Increasing copper(I) bromide loading or switching to palladium catalysts for cross-coupling .
  • Solvent selection : Polar aprotic solvents like DMSO enhance nucleophilicity but may require strict temperature control to avoid byproducts .
  • Reaction time extension : Prolonged stirring (e.g., >48 hours) improves conversion in sluggish reactions .

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) influence physicochemical properties?

  • Ethoxymethyl vs. tert-butyldimethylsilyloxy groups : Bulky substituents (e.g., tert-butyldimethylsilyl) increase lipophilicity but reduce aqueous solubility, impacting bioavailability .
  • Amino chain length : Shorter chains (e.g., propan-1-amine vs. pentylamine) may enhance membrane permeability but reduce binding affinity to targets like G protein-coupled receptors .

Q. What analytical methods resolve spectral data contradictions (e.g., overlapping NMR signals)?

  • 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivity .
  • Isotopic labeling : 15^{15}N labeling aids in distinguishing amine proton environments .
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 3-(4-methoxyphenoxy)propan-1-amine) helps assign peaks .

Q. How can regioselectivity be controlled during synthesis?

  • Protecting groups : Use of tert-butyldimethylsilyl (TBS) groups on oxygen or nitrogen directs reactivity to specific sites .
  • Temperature modulation : Lower temperatures (e.g., 0–5°C) favor kinetic control, reducing undesired byproducts .

Q. What strategies ensure high purity for pharmacological studies?

  • Multi-step purification : Combine liquid-liquid extraction (e.g., dichloromethane/water) with preparative HPLC .
  • Impurity profiling : LC-MS identifies trace byproducts (e.g., unreacted starting materials) .
  • Crystallization : Recrystallization from ethanol/hexane mixtures enhances purity for X-ray diffraction studies .

Methodological Considerations

  • Safety protocols : Use fume hoods, nitrile gloves, and eye protection during synthesis. Avoid inhalation of amine vapors, which may cause respiratory irritation .
  • Data validation : Cross-check spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine
Reactant of Route 2
3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.